2,3-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,3-dichloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O3S/c13-9-3-1-4-10(12(9)14)21(19,20)16-7-8-17-11(18)5-2-6-15-17/h1-6,16H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBGSDSCSYHIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 348.2 g/mol
- CAS Number : 1021219-41-9
The primary mechanism through which this compound exerts its biological effects is by inhibiting carbonic anhydrases (CAs). CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of these enzymes can lead to various therapeutic effects, particularly in conditions such as glaucoma, epilepsy, and certain cancers.
Inhibition of Carbonic Anhydrases
Recent studies have demonstrated that sulfonamides, including this compound, are promising inhibitors of human carbonic anhydrases (hCAs). The compound has shown significant inhibitory activity against isoforms such as hCA I and hCA IX.
| Isoform | Inhibition Constant (K) | Selectivity Index (S) |
|---|---|---|
| hCA I | 47.8 nM | 10.3 |
| hCA IX | 195.9 nM | 2.7 |
| hCA XII | 116.9 nM | 6.6 |
These values indicate a strong potential for the compound in therapeutic applications targeting these isoforms, particularly in tumor-associated conditions where hCA IX is prevalent .
Cytotoxicity and Antiproliferative Activity
In vitro studies assessing the cytotoxic potential of this compound have been conducted using various cancer cell lines such as MCF-7 (breast cancer), Hep-3B (liver cancer), and L929 (fibroblast). The results showed that several derivatives exhibited significant antiproliferative activity with minimal cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.4 |
| Hep-3B | 4.8 |
| L929 | >10 |
This indicates that the compound may selectively inhibit cancer cell proliferation while sparing normal cells .
Study on Carbonic Anhydrase Inhibition
A study published in Elsevier highlighted the design and synthesis of a series of benzenesulfonamides that included the target compound. The study demonstrated that modifications to the sulfonamide group significantly influenced inhibitory potency against hCAs. The molecular docking studies indicated that the sulfonamide moiety effectively interacted with the zinc ion in the active site of the enzyme .
Antimicrobial Activity
Another aspect explored was the antimicrobial activity of related compounds within the same chemical class. For instance, derivatives were tested against various bacterial strains including E. coli and S. aureus. Results indicated promising antibacterial effects, suggesting potential applications in treating infections .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound’s 2,3-dichloro substitution contrasts with the single chloro group in the 4-methoxyphenyl derivative . The 4-nitrobenzyloxy derivative (5b) introduces a polar nitro group, which may improve binding to charged enzyme pockets but increase molecular weight.
Linker Chain Flexibility :
- The ethyl linker in the target compound and the 4-methoxyphenyl analog offers moderate flexibility, whereas the propyl chain in the thiophene derivative may allow deeper penetration into hydrophobic binding sites.
Heterocyclic Modifications :
- The thiophene-substituted pyridazine introduces sulfur-mediated interactions (e.g., π-π stacking), while the 4-methoxyphenyl group contributes to steric bulk and lipophilicity.
Functional Implications
- Bioactivity : While specific data for the target compound are unavailable, highlights that N-substituted benzenesulfonamides exhibit diverse activities (e.g., kinase inhibition) depending on the heterocyclic group . The pyridazine moiety in the target compound may mimic adenine in ATP-binding pockets, similar to kinase inhibitors.
- Solubility : The 4-methoxyphenyl derivative likely has higher solubility due to the methoxy group, whereas the dichloro and thiophene analogs may prioritize membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
